Copper(2+) methacrylate
Overview
Description
Copper(2+) methacrylate is a coordination compound where copper ions are coordinated with methacrylate anions
Biochemical Analysis
Biochemical Properties
Copper(2+) methacrylate plays a role in biochemical reactions, particularly those involving redox processes . The copper ions in the compound can act as either electron donors or acceptors, participating in various reactions .
Cellular Effects
The effects of this compound on cells are diverse and complex. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress when present in excess . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The methacrylate component of the compound can also interact with cells, influencing growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The copper ions can bind to biomolecules, leading to changes in gene expression and enzyme activity . The methacrylate component can also interact with biomolecules, potentially influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on related compounds suggests that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. The copper ions in the compound can participate in redox reactions, contributing to various metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues is another area of interest. Copper ions can be transported and distributed via various mechanisms, potentially involving specific transporters or binding proteins . The methacrylate component of the compound may also influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. Copper ions can be found in various subcellular locations, potentially affecting processes in those areas
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:
CuSO4+2CH2=C(CH3)COOH+2NaOH→Cu(CH2=C(CH3)COO)2+Na2SO4+2H2O
The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Copper(2+) methacrylate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(2+) can be reduced to copper(1+) or elemental copper, while the methacrylate anion can undergo oxidation.
Substitution Reactions: The methacrylate ligands can be replaced by other ligands, such as imidazole derivatives.
Polymerization Reactions: this compound can act as a catalyst in the polymerization of methacrylate monomers.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents like ascorbic acid or hydrazine can be used to reduce copper(2+) to copper(1+).
Substitution: Imidazole derivatives can be used to replace methacrylate ligands under mild conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used in the polymerization process.
Major Products
Oxidation-Reduction: Copper(1+) methacrylate or elemental copper.
Substitution: Copper complexes with different ligands.
Polymerization: Poly(methyl methacrylate) or other methacrylate-based polymers.
Scientific Research Applications
Copper(2+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions to produce various methacrylate-based polymers.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.
Comparison with Similar Compounds
Similar Compounds
- Copper(2+) acetate
- Copper(2+) sulfate
- Copper(2+) chloride
Uniqueness
Copper(2+) methacrylate is unique due to its ability to act as both a catalyst and an antimicrobial agent. Its methacrylate ligands provide additional functionality, allowing it to participate in polymerization reactions and form various polymeric materials. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
19662-59-0 |
---|---|
Molecular Formula |
C8H12CuO5 |
Molecular Weight |
251.72 g/mol |
IUPAC Name |
copper;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI Key |
KNFPRDCOGFJMLP-UHFFFAOYSA-L |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |
53721-10-1 19662-59-0 |
|
Pictograms |
Irritant |
Related CAS |
53721-10-1 19662-59-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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